molecular formula C3H5FO3S B13004555 Oxetane-3-sulfonyl fluoride

Oxetane-3-sulfonyl fluoride

Cat. No.: B13004555
M. Wt: 140.14 g/mol
InChI Key: MPJZKFREQLREHJ-UHFFFAOYSA-N
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Description

Oxetane-3-sulfonyl fluoride: is a compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and reactivity. The compound features a four-membered oxetane ring, which is known for its stability and ability to undergo ring-opening reactions. This makes this compound a valuable building block in the synthesis of various bioactive molecules.

Scientific Research Applications

Chemistry: Oxetane-3-sulfonyl fluoride is used as a building block in the synthesis of various bioactive molecules. Its ability to undergo ring-opening reactions makes it valuable in the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored as a bioisostere for benzamides, which are common pharmacophores in drug design. This compound helps in adjusting the structural and pharmacokinetic characteristics of bioactive compounds .

Industry: The compound’s stability and reactivity make it suitable for applications in the agrochemical industry, where it is used to develop new active ingredients .

Mechanism of Action

The mechanism of action of oxetane-3-sulfonyl fluoride involves the formation of oxetane carbocations upon warming. These carbocations then react with nucleophiles in a chemoselective manner. The rate-determining step in this process is the formation of the oxetane carbocation . This mechanism allows for the efficient coupling of sulfonyl fluorides with various nucleophiles, leading to the formation of diverse bioactive molecules .

Comparison with Similar Compounds

Biological Activity

Oxetane-3-sulfonyl fluoride (OSF) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of OSF, its mechanisms of action, and its applications in drug development, supported by data tables and case studies.

This compound is characterized by an oxetane ring and a sulfonyl fluoride functional group. Its molecular formula is C4H7F2O2SC_4H_7F_2O_2S, with a molecular weight of approximately 176.17 g/mol. The oxetane ring contributes to the compound's reactivity due to its inherent strain, while the sulfonyl fluoride group enhances its electrophilic character, making it a valuable reagent in organic synthesis and medicinal chemistry .

The biological activity of OSF is primarily attributed to its ability to interact with nucleophilic sites in biomolecules, particularly proteins. The sulfonyl fluoride group is known for its electrophilic nature, which can lead to covalent modifications of target proteins, potentially inhibiting their functions. This mechanism is critical in developing therapeutic agents that require specific interactions with biological macromolecules .

Kinetic Studies

Kinetic studies have shown that OSF undergoes reactions that lead to the formation of stable complexes with various nucleophiles. These reactions often proceed via an SN1 mechanism, where the formation of a carbocation intermediate plays a significant role. The reactivity profile of OSF indicates that it can be utilized in late-stage diversification of drug compounds .

Case Studies

  • Amino-Oxetanes as Amide Isosteres : A study demonstrated that OSF could react with amines to form amino-oxetanes, which serve as amide isosteres. This reaction pathway was explored as an alternative to traditional methods for synthesizing amide derivatives, showcasing OSF's versatility in drug design .
  • Medicinal Chemistry Applications : Research has highlighted the potential of OSF in synthesizing drug analogs. For instance, a series of oxetane-containing compounds were synthesized using OSF as a key intermediate, demonstrating its utility in creating diverse chemical motifs suitable for further biological evaluation .

Comparative Analysis

The following table summarizes the structural features and biological implications of various sulfonyl fluoride compounds compared to OSF:

Compound NameFunctional GroupsUnique FeaturesBiological Implications
This compoundOxetane ring, sulfonyl fluorideHigh electrophilicityPotential for covalent modification of proteins
Sulfonyl chloride derivativesSulfonyl chlorideHydrolytically less stableUsed primarily for non-covalent interactions
Sulfonyl bromide derivativesSulfonyl bromideEnhanced nucleophilic substitution ratesLimited applications in drug design

OSF stands out due to its ability to form stable complexes and undergo reactions leading to biologically relevant intermediates .

Applications in Drug Development

The unique properties of OSF make it an attractive candidate for various applications in drug development:

  • Bioisosteric Replacement : OSF can serve as a bioisostere for benzamide derivatives, allowing for modifications that enhance pharmacological profiles without significantly altering the overall structure .
  • Covalent Probes : Its electrophilic nature makes OSF suitable for use as a covalent probe in medicinal chemistry, facilitating the exploration of protein interactions and mechanisms .
  • Diversity-Oriented Synthesis : The ability to generate diverse chemical entities through reactions involving OSF supports its use in high-throughput screening and lead optimization processes .

Properties

IUPAC Name

oxetane-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJZKFREQLREHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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